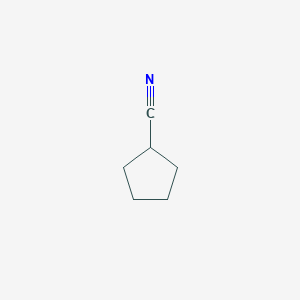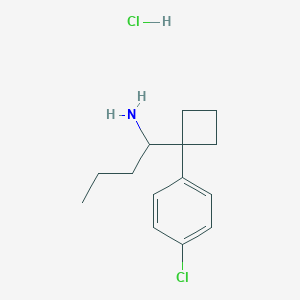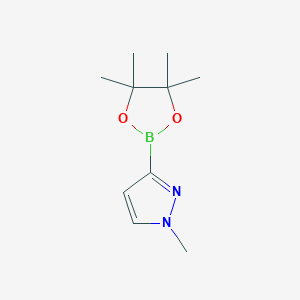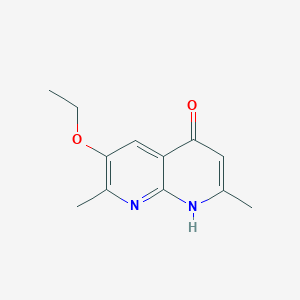
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a heterocyclic compound that has attracted considerable attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. EMDN has potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
Mécanisme D'action
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol inhibits DHODH, which is a key enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol disrupts the production of DNA and RNA, leading to cell death. This mechanism of action makes 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol a promising candidate for cancer therapy, as cancer cells require a high rate of nucleotide synthesis for their rapid proliferation.
Effets Biochimiques Et Physiologiques
In addition to its antiproliferative, immunosuppressive, and antiviral effects, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to reduce oxidative stress and protect against cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol.
Orientations Futures
There are several potential future directions for research on 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol. One area of interest is the development of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol-based therapies for cancer and autoimmune disorders. Another area of research is the identification of new targets for 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol, which could expand its therapeutic potential. Additionally, the development of new synthesis methods and formulations of 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol could improve its efficacy and safety for clinical use.
Méthodes De Synthèse
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol can be synthesized using a variety of methods, including the reaction of 2,7-dimethyl-1,8-naphthyridine-4-carboxylic acid with ethyl chloroformate and ethanol. Other methods involve the use of different reagents and solvents, such as sodium hydride and dimethylformamide.
Applications De Recherche Scientifique
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has also been found to have immunosuppressive effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, 6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have antiviral activity against several viruses, including hepatitis C and dengue virus.
Propriétés
Numéro CAS |
151099-27-3 |
|---|---|
Nom du produit |
6-Ethoxy-2,7-dimethyl-1,8-naphthyridin-4-ol |
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-ethoxy-2,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-11-6-9-10(15)5-7(2)13-12(9)14-8(11)3/h5-6H,4H2,1-3H3,(H,13,14,15) |
Clé InChI |
KGLPWQYXOHFIAB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C |
SMILES canonique |
CCOC1=C(N=C2C(=C1)C(=O)C=C(N2)C)C |
Synonymes |
1,8-Naphthyridin-4-ol,6-ethoxy-2,7-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



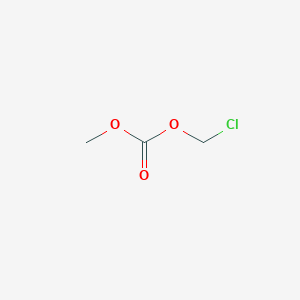
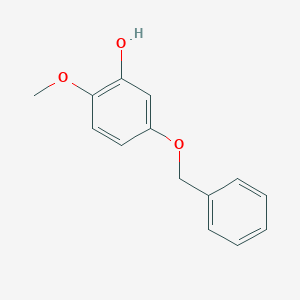
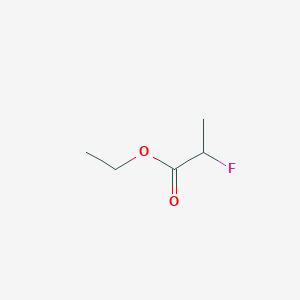
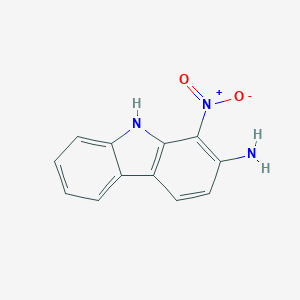
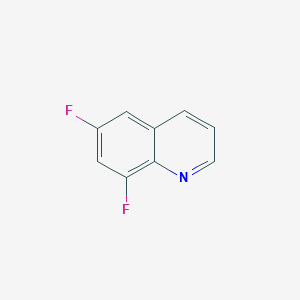
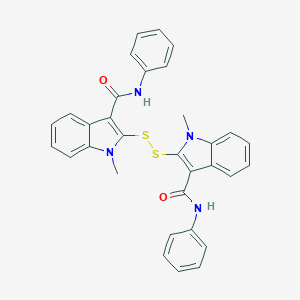
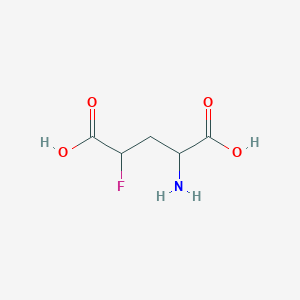
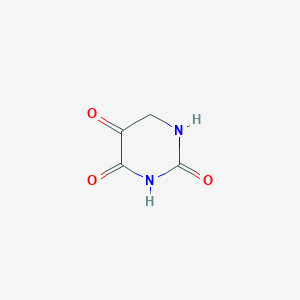
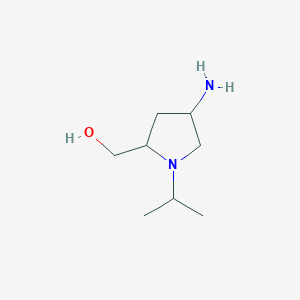
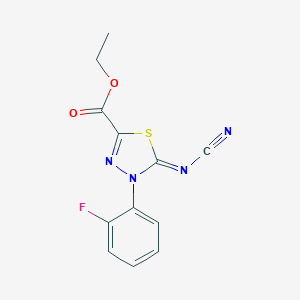
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
